3,5-Dimethylphenylacetonitrile

Description

The exact mass of the compound (3,5-Dimethylphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

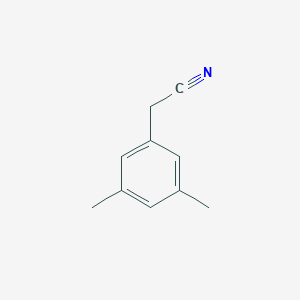

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUKNQSVBFEUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192351 | |

| Record name | (3,5-Dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39101-54-7 | |

| Record name | 3,5-Dimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39101-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039101547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,5-Dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethylphenylacetonitrile CAS 39101-54-7

An In-Depth Technical Guide to 3,5-Dimethylphenylacetonitrile (CAS 39101-54-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 39101-54-7), a pivotal chemical intermediate in organic synthesis and pharmaceutical development. The document delves into its physicochemical properties, spectroscopic profile, detailed synthesis protocols with mechanistic insights, and modern analytical methodologies. Furthermore, it explores its synthetic utility, particularly its role as a key building block and its application in the context of pharmaceutical quality control, such as for the drug Anastrozole[1]. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and validated protocols to ensure scientific integrity and practical applicability.

Introduction to a Versatile Synthetic Intermediate

This compound, also known as 3,5-dimethylbenzyl cyanide, is an aromatic nitrile that serves as a valuable building block in the synthesis of more complex molecular architectures[2][3]. Its structure, featuring a phenyl ring substituted with two methyl groups and a cyanomethyl group, offers a unique combination of steric and electronic properties that can be exploited in various chemical transformations. The nitrile functionality is particularly versatile, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloadditions, making it a cornerstone for generating diverse chemical scaffolds.

Its significance is notably highlighted in the pharmaceutical industry, where it is used in analytical method development and as a reference standard for quality control during the production of active pharmaceutical ingredients (APIs) like Anastrozole[1]. Understanding the synthesis, properties, and handling of this compound is therefore critical for scientists engaged in medicinal chemistry and process development.

Physicochemical Properties and Spectroscopic Profile

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for designing experiments, ensuring safe handling, and predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 39101-54-7 | [2][4] |

| Molecular Formula | C₁₀H₁₁N | [5] |

| Molecular Weight | 145.20 g/mol | [5] |

| IUPAC Name | 2-(3,5-dimethylphenyl)acetonitrile | [4] |

| Synonyms | 3,5-Dimethylbenzyl cyanide, 3,5-Xylylacetonitrile | [1] |

| Appearance | Solid | [2] |

| Melting Point | 41-44 °C | [2] |

| Boiling Point | 128-132 °C @ 15 torr; 170 °C @ 20 mm | [2][6] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band around 2240-2260 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration. Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should reveal a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two equivalent methyl groups, and a singlet for the two protons of the methylene (-CH₂-) group.

-

¹³C NMR: The spectrum will show distinct signals for the nitrile carbon (around 118 ppm), the methylene carbon, the four unique aromatic carbons, and the methyl carbons.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 145. Key fragmentation patterns would likely involve the loss of the cyano group or cleavage at the benzylic position.

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing this compound is through the nucleophilic substitution of a 3,5-dimethylbenzyl halide with a cyanide salt[7]. This reaction proceeds via a classic Sₙ2 mechanism, where the cyanide ion acts as the nucleophile.

Causality in Protocol Design: The choice of 3,5-dimethylbenzyl chloride or bromide as the starting material is based on its commercial availability and reactivity. Sodium cyanide is a cost-effective and potent source of the cyanide nucleophile[8]. The solvent system, typically a mixture of a polar protic solvent like ethanol and water, is crucial for dissolving both the organic substrate and the inorganic cyanide salt, thereby facilitating the reaction[8]. A phase-transfer catalyst can be employed to enhance reaction rates in biphasic systems[9].

Detailed Synthesis Protocol: Cyanation of 3,5-Dimethylbenzyl Chloride

Objective: To synthesize this compound via an Sₙ2 reaction.

Materials:

-

3,5-Dimethylbenzyl chloride

-

Sodium cyanide (NaCN)

-

Ethanol (95%)

-

Deionized water

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of water. Extreme caution is required when handling cyanides.

-

Addition of Substrate: To the stirred cyanide solution, add a solution of 3,5-dimethylbenzyl chloride dissolved in 95% ethanol. The addition should be done portion-wise to control any initial exotherm.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and an organic extraction solvent (e.g., diethyl ether).

-

Layer Separation: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine[10].

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropyl alcohol to yield the pure this compound[10].

Analytical Methodologies

To ensure the purity and identity of synthesized this compound, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a preferred technique for assessing purity due to its high resolution and sensitivity.

Protocol for Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Newcrom R1)[11].

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and Water[11]. For Mass Spectrometry compatibility, 0.1% formic acid can be added to both solvents. Otherwise, 0.1% phosphoric acid can be used[11]. A typical starting condition could be 60:40 MeCN:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

System Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of the main peak and any potential impurities.

-

Analysis: Integrate the peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Synthetic Utility and Applications in Drug Development

The true value of this compound lies in its application as a versatile intermediate. The nitrile group can be readily transformed into other functional groups, providing access to a wide array of derivatives.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile yields 3,5-dimethylphenylacetic acid, a precursor for anti-inflammatory agents and other pharmaceuticals.

-

Reduction: Reduction of the nitrile, for example with LiAlH₄ or catalytic hydrogenation, produces 2-(3,5-dimethylphenyl)ethanamine, a key building block for synthesizing biologically active compounds.

-

Grignard Reaction: Reaction with Grignard reagents can lead to the formation of ketones, further expanding its synthetic potential.

In the context of drug development, this compound is particularly relevant as an impurity and reference standard in the synthesis of Anastrozole [1]. Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. The precise control and monitoring of intermediates and potential impurities like this compound are mandated by regulatory guidelines to ensure the safety and efficacy of the final drug product[1].

Safety, Handling, and Storage

DANGER: this compound is a highly toxic substance and must be handled with extreme care.

-

Hazard Identification: The compound is classified as toxic if swallowed or in contact with skin, and fatal if inhaled[4]. It may cause skin and serious eye irritation. Effects from contact or inhalation may be delayed[6].

-

Personal Protective Equipment (PPE):

-

Respiratory: A positive pressure self-contained breathing apparatus (SCBA) or a full facepiece respirator approved under appropriate government standards is mandatory[6][12].

-

Eye Protection: Use chemical safety goggles and a face shield[12].

-

Body Protection: Wear impervious protective clothing to prevent any skin contact[6][12].

-

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood or a closed system[12]. Avoid generating dust or aerosols. Wash hands and face thoroughly after handling.

-

First Aid Measures:

-

Inhalation: Immediately remove the person to fresh air and call a poison center or doctor[6]. If breathing is difficult, administer oxygen[6].

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 20 minutes and call a poison center or doctor[6][12].

-

Eye Contact: Immediately flush eyes with running water for at least 20 minutes[6].

-

Ingestion: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting[12].

-

-

Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place[12]. The storage area should be locked up and accessible only to authorized personnel[12]. Store away from incompatible materials such as oxidizing agents[12].

Conclusion

This compound is a chemical of significant utility, bridging basic organic synthesis with critical applications in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it an important intermediate for researchers. However, its high toxicity necessitates a thorough understanding of and strict adherence to safety protocols. This guide provides the foundational knowledge and practical procedures required to handle, synthesize, and analyze this compound effectively and safely, empowering scientists in their research and development endeavors.

References

- SIELC Technologies. (2018, May 16). (3,5-Dimethylphenyl)acetonitrile.

- Alachem Co., Ltd. (n.d.). 39101-54-7 | this compound.

- PubChem. (n.d.). (3,5-Dimethylphenyl)acetonitrile | C10H11N | CID 123481.

- SynZeal. (n.d.). This compound | 39101-54-7.

- Organic Syntheses. (n.d.). diphenylacetonitrile.

- PrepChem.com. (n.d.). Synthesis of phenylacetonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (3,4-Dimethoxyphenyl)acetonitrile in Modern Drug Discovery.

- Organic Syntheses. (n.d.). Benzyl Cyanide.

- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Wikipedia. (n.d.). Cyanation.

- Royal Society of Chemistry. (n.d.). Simple and practical method of cyanation reaction of benzyl cholides and trimethylsilyl cyanide.

Sources

- 1. This compound | 39101-54-7 | SynZeal [synzeal.com]

- 2. 39101-54-7 | CAS DataBase [m.chemicalbook.com]

- 3. 3,5-Dimethylbenzyl Cyanide | CymitQuimica [cymitquimica.com]

- 4. (3,5-Dimethylphenyl)acetonitrile | C10H11N | CID 123481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 39101-54-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound(39101-54-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. Cyanation - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. (3,5-Dimethylphenyl)acetonitrile | SIELC Technologies [sielc.com]

- 12. tcichemicals.com [tcichemicals.com]

2-(3,5-Dimethylphenyl)acetonitrile molecular weight

An In-Depth Technical Guide to 2-(3,5-Dimethylphenyl)acetonitrile for Advanced Research and Pharmaceutical Development

Introduction

2-(3,5-Dimethylphenyl)acetonitrile, also known by synonyms such as 3,5-Dimethylbenzyl cyanide, is an aromatic nitrile compound that serves as a crucial building block in organic synthesis.[1] With a molecular formula of C10H11N and a molecular weight of approximately 145.20 g/mol , this compound is a solid at room temperature and finds significant application in the development of complex chemical entities.[2][3][4] Its utility is particularly pronounced in the pharmaceutical sector, where the nitrile functional group offers versatile reactivity for constructing more elaborate molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 2-(3,5-Dimethylphenyl)acetonitrile. It delves into its physicochemical properties, detailed synthesis protocols, analytical characterization methods, and key applications, with a focus on its emerging role in medicinal chemistry. Notably, it has been investigated for its potential in the synthesis of pharmaceuticals, including those targeting enzymes like aromatase for cancer research.[5]

Part 1: Core Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's properties is fundamental to its application in a laboratory setting. 2-(3,5-Dimethylphenyl)acetonitrile is characterized by a unique set of physical and chemical attributes that dictate its handling, storage, and reactivity.

Key Properties Summary

The essential properties of 2-(3,5-Dimethylphenyl)acetonitrile are summarized in the table below, compiled from various chemical data sources.

| Property | Value | References |

| Molecular Weight | 145.20 g/mol | [1][4] |

| Molecular Formula | C10H11N | [1][2][3][6][7] |

| CAS Number | 39101-54-7 | [1][2][3][6][7] |

| IUPAC Name | 2-(3,5-dimethylphenyl)acetonitrile | [4] |

| Synonyms | 3,5-Dimethylphenylacetonitrile, 3,5-Dimethylbenzyl cyanide | [1][5] |

| Physical Form | Solid (at 20°C) | [3] |

| Melting Point | 42-45°C | [3] |

| Boiling Point | 170°C at 20 mmHg (128-132°C at 15 torr) | [3][7] |

| Solubility | Insoluble in water | [3] |

Molecular Structure

The structure consists of a benzene ring substituted with two methyl groups at positions 3 and 5, and an acetonitrile group at position 1. This substitution pattern is key to its chemical behavior and steric profile.

Caption: Molecular structure of 2-(3,5-Dimethylphenyl)acetonitrile.

Part 2: Synthesis Protocol and Mechanistic Insights

The synthesis of 2-(3,5-Dimethylphenyl)acetonitrile is most commonly achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry known as the Kolbe nitrile synthesis.[8] This method offers a reliable and efficient pathway to the desired product from readily available starting materials.

Underlying Principle and Causality

The reaction involves the treatment of a 3,5-dimethylbenzyl halide (typically the chloride or bromide) with an alkali metal cyanide, such as sodium cyanide (NaCN). The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 3,5-dimethylbenzyl halide, displacing the halide leaving group.

The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, is critical.[9] These solvents effectively solvate the cation (e.g., Na⁺) while leaving the cyanide anion relatively "bare" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction. Heating is typically required to provide the necessary activation energy for the reaction to proceed at a practical rate.

Detailed Experimental Protocol

This protocol is a representative example based on established methods for similar compounds and should be performed by qualified personnel with appropriate safety precautions.[9]

Materials:

-

3,5-Dimethylbenzyl chloride (1 equivalent)

-

Sodium cyanide (1.2 - 1.5 equivalents)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylbenzyl chloride in a minimal amount of DMSO.

-

Addition of Cyanide: Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heating: Heat the reaction mixture to 60-80°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water. Caution: This step quenches excess cyanide and should be done carefully.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. This removes any acidic impurities and residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-(3,5-Dimethylphenyl)acetonitrile as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(3,5-Dimethylphenyl)acetonitrile.

Part 3: Analytical Characterization for Quality Assurance

Verifying the identity, purity, and integrity of a synthesized compound is paramount, especially in a drug development context. A multi-technique approach is employed to ensure the material meets the required specifications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 2-(3,5-Dimethylphenyl)acetonitrile. A reverse-phase method is particularly effective for this non-polar compound.

Principle: In reverse-phase HPLC (RP-HPLC), the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is a more polar solvent mixture, typically acetonitrile and water.[10] The compound partitions between the two phases, and its retention time is determined by its hydrophobicity. Impurities with different polarities will elute at different times, allowing for quantification of the main component's purity.

Self-Validating Protocol:

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[10]

-

Mobile Phase: A gradient or isocratic mixture of HPLC-grade acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to improve peak shape.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or pure acetonitrile.

-

Analysis: Inject the sample. The purity is determined by integrating the area of the product peak relative to the total area of all peaks. A single, sharp peak at the expected retention time indicates high purity.

Spectroscopic Confirmation

While HPLC confirms purity, spectroscopic methods are required to validate the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide definitive structural information. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the two methyl (CH₃) groups, with predictable chemical shifts and integration values.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will show a molecular ion peak corresponding to the exact mass of the molecule (145.09 Da).

Part 4: Applications in Modern Drug Discovery

The true value of 2-(3,5-Dimethylphenyl)acetonitrile lies in its versatility as a synthetic intermediate. The nitrile group is a linchpin for a variety of chemical transformations.

A Versatile Chemical Intermediate

The nitrile functional group (–C≡N) is a synthetic equivalent of a carboxylic acid, an amine, and other functionalities. This reactivity makes it an invaluable precursor in multi-step syntheses.[8]

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(3,5-dimethylphenyl)acetic acid, a common building block for anti-inflammatory drugs.

-

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to 2-(3,5-dimethylphenyl)ethanamine, a primary amine that is a key component in many bioactive molecules.

-

Grignard Reactions: Reaction with Grignard reagents (R-MgBr) followed by hydrolysis can produce ketones, enabling complex carbon-carbon bond formation.

Pharmacological Relevance

Benzyl cyanides are precursors to numerous pharmaceuticals.[8] Specifically, 3,5-Dimethylbenzyl cyanide has been identified as a molecule for the synthesis of potential therapeutics.[5] Its structural motif is of interest in designing molecules that can interact with biological targets. For instance, it has been postulated to be a scaffold for developing aromatase inhibitors, which are a critical class of drugs for treating hormone-dependent breast cancer.[5] The dimethyl substitution pattern can influence the molecule's binding affinity and selectivity for the enzyme's active site.

Diagram of Key Chemical Transformations

Caption: Synthetic utility of the nitrile group in drug development.

Conclusion

2-(3,5-Dimethylphenyl)acetonitrile is more than a simple chemical compound; it is a strategic tool for researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an important building block for creating novel molecules with therapeutic potential. The protocols and insights provided in this guide aim to equip scientists with the necessary technical knowledge to effectively utilize this compound in their research and development endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

- 2-(3,5-dimethylphenyl)acetonitrile, CAS No. 39101-54-7. (n.d.). iChemical.

- 2-[2-(3,5-Dimethylphenyl)phenyl]acetonitrile. (n.d.). PubChem.

- Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. (n.d.). PrepChem.com.

- (3,5-Dimethylphenyl)acetonitrile. (n.d.). PubChem.

- (3,5-Dimethylphenyl)acetonitrile. (2018, May 16). SIELC Technologies.

- High-Quality Diphenyl Acetonitrile – Leading Exporter & Supplier. (2024, July 7). Atompharma.

- Benzyl cyanide. (n.d.). In Wikipedia.

- Purification of acetonitrile - tests for impurities. (n.d.). Pure and Applied Chemistry.

- 2-(3,5-Dimethylphenyl)acetonitrile. (n.d.). Abound.

- Acetonitrile in the Pharmaceutical Industry. (n.d.). Lab Alley.

- Comparison of the Hydride-Donating Ability and Activity of Five- and Six-Membered Benzoheterocyclic Compounds in Acetonitrile. (2022, October 25). MDPI.

Sources

- 1. parchem.com [parchem.com]

- 2. 39101-54-7 | 2-(3,5-Dimethylphenyl)acetonitrile - Moldb [moldb.com]

- 3. 39101-54-7 2-(3,5-Dimethylphenyl)acetonitrile AKSci 5088AB [aksci.com]

- 4. (3,5-Dimethylphenyl)acetonitrile | C10H11N | CID 123481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethylbenzyl cyanide | CymitQuimica [cymitquimica.com]

- 6. 2-(3,5-dimethylphenyl)acetonitrile, CAS No. 39101-54-7 - iChemical [ichemical.com]

- 7. This compound(39101-54-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. (3,5-Dimethylphenyl)acetonitrile | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Characterization of 3,5-Dimethylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylphenylacetonitrile, also known as 2-(3,5-dimethylphenyl)acetonitrile, is a nitrile-containing aromatic compound. Its chemical structure, featuring a benzene ring substituted with two methyl groups and a cyanomethyl group, makes it a valuable intermediate in organic synthesis. The nitrile functional group can be readily transformed into other functionalities such as amines, carboxylic acids, and amides, rendering this compound a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective use in research and development, ensuring process safety, and defining purification strategies. This guide provides a comprehensive overview of the melting and boiling points of this compound, grounded in established scientific principles and standardized experimental protocols.

Physicochemical Properties of this compound

The accurate determination of melting and boiling points is a critical first step in the characterization of any chemical substance. These properties provide insights into the purity of the compound and are essential for designing synthetic and purification protocols.

| Property | Value | Conditions |

| Melting Point | 41 - 45 °C | |

| Boiling Point | 128 - 132 °C | at 15 torr |

| 170 °C | at 20 mmHg | |

| Molecular Formula | C₁₀H₁₁N | |

| Molecular Weight | 145.20 g/mol | |

| CAS Number | 39101-54-7 |

Theoretical Framework for Melting and Boiling Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range, making it a valuable indicator of purity.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is highly dependent on the surrounding pressure; therefore, it is crucial to report the pressure at which the boiling point is measured. For substances that decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Experimental Determination of Melting and Boiling Points

The following protocols are based on internationally recognized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals, to ensure data reliability and reproducibility.[1][2][3][4][5]

Melting Point Determination (Capillary Method) - Based on OECD Guideline 102[2][5]

This method is suitable for crystalline solids.

Principle: A small, uniform sample is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are recorded.

Apparatus:

-

Melting point apparatus with a heating block and a means of observing the sample.

-

Capillary tubes (sealed at one end).

-

Thermometer or temperature sensor calibrated to a traceable standard.

-

Spatula.

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powder form.

-

Loading the Capillary Tube: Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T_start).

-

Continue heating at the same rate and record the temperature at which the last solid particle melts (T_end).

-

-

Reporting: The melting point is reported as the range between T_start and T_end. For a pure substance, this range should be narrow.

Boiling Point Determination (Siwoloboff Method) - Based on OECD Guideline 103[3][4]

This method is suitable for small quantities of liquid and can be adapted for determinations under reduced pressure.

Principle: A small amount of the liquid is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the inverted capillary, and upon slight cooling, the liquid begins to be drawn back into the capillary.

Apparatus:

-

Heating bath (e.g., oil bath).

-

Small test tube or boiling tube.

-

Capillary tube (sealed at one end).

-

Thermometer or temperature sensor.

-

Apparatus for applying reduced pressure (if necessary).

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Assembly:

-

Place the open end of the capillary tube into the liquid in the test tube, with the sealed end uppermost.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample and the thermometer bulb are at the same level.

-

Immerse the assembly in the heating bath.

-

-

Measurement:

-

Heat the bath gradually while stirring.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue to heat gently until a continuous and rapid stream of bubbles is observed.

-

Stop heating and allow the bath to cool slowly.

-

The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

-

For Reduced Pressure: The apparatus is connected to a vacuum system with a manometer. The procedure is the same, but the pressure is recorded along with the boiling point.

Workflow for Physicochemical Characterization

Caption: Workflow for the determination of melting and boiling points of this compound.

Conclusion

The melting and boiling points of this compound are fundamental physical constants that are essential for its handling, synthesis, and purification. Adherence to standardized methodologies, such as those provided by the OECD, ensures the generation of high-quality, reliable data. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to accurately characterize this important chemical intermediate.

References

- Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

- EUROLAB. OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. [Link]

- Essem Compliance. Physical chemical testing studies. [Link]

- OECD. Test No. 103: Boiling Point. [Link]

- OECD. Test No. 102: Melting Point/Melting Range. [Link]

- iChemical. 2-(3,5-dimethylphenyl)acetonitrile, CAS No. 39101-54-7. [Link]

- Thermo Scientific Alfa Aesar. This compound, 98% 10 g. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethylphenylacetonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dimethylphenylacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed interpretation of the expected spectral features, a robust protocol for data acquisition, and the significance of this molecule in pharmaceutical applications.

Introduction: The Significance of this compound

This compound, also known as 3,5-xylylacetonitrile, is a key intermediate in the synthesis of various organic compounds. Its structural characterization is paramount for ensuring the purity and identity of subsequent products. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out as an exceptionally powerful tool for elucidating the molecular structure of small organic molecules with high fidelity.

The molecule's relevance is particularly pronounced in the pharmaceutical industry. It serves as a crucial building block in the synthesis of Anastrozole, a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3] A thorough understanding of the ¹H NMR spectrum of this compound is therefore not merely an academic exercise but a critical component of quality control and process development in the pharmaceutical manufacturing of this life-saving drug.

The acetonitrile functional group (—C≡N) itself is a significant pharmacophore and synthetic handle in drug design. It can participate in various chemical transformations, enabling the construction of more complex nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[4][5]

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible in common databases, a highly accurate prediction can be made based on fundamental NMR principles and extensive empirical data for analogous structures.[6][7] The following analysis is based on a predicted spectrum in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[8]

The structure of this compound presents three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum.

Structure of this compound

Predicted ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| A | ~7.0 - 7.1 | Singlet | 3H | Aromatic Protons (H-2, H-4, H-6) |

| B | ~3.7 | Singlet | 2H | Methylene Protons (-CH₂CN) |

| C | ~2.3 | Singlet | 6H | Methyl Protons (-CH₃) |

In-depth Interpretation of Predicted Signals:

-

Aromatic Protons (Signal A): The benzene ring in this compound is substituted at positions 1, 3, and 5. Due to the symmetry of this meta-disubstitution pattern, the three aromatic protons at positions 2, 4, and 6 are chemically equivalent. Therefore, they are expected to resonate as a single signal. Aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current. For this specific molecule, a chemical shift of approximately 7.0-7.1 ppm is predicted. Because there are no adjacent, non-equivalent protons to couple with, this signal is expected to be a singlet. The integration of this peak should correspond to three protons.

-

Methylene Protons (Signal B): The two protons of the methylene group (-CH₂CN) are adjacent to the aromatic ring (a benzylic position) and the electron-withdrawing nitrile group. Protons in a benzylic position typically resonate between 2.0 and 3.0 ppm. However, the adjacent nitrile group will further deshield these protons, shifting them further downfield. A predicted chemical shift of around 3.7 ppm is reasonable. As there are no neighboring protons, this signal will appear as a singlet. The integration value for this signal will be 2H.

-

Methyl Protons (Signal C): The two methyl groups (-CH₃) attached to the benzene ring at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. These protons are in a benzylic-like environment and are expected to appear at a chemical shift of approximately 2.3 ppm. With no adjacent protons to couple with, this signal will also be a singlet. The integration of this peak will correspond to six protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential. The following protocol is designed to yield a spectrum with excellent resolution and signal-to-noise ratio.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

-

Solvent Selection and Sample Preparation:

-

Choose a suitable deuterated solvent that will dissolve the sample and has minimal interfering signals in the regions of interest. Deuterated chloroform (CDCl₃) is a common and appropriate choice.[8] Other solvents like deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, but be aware that solvent choice can affect chemical shifts.

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.

-

-

Transfer to NMR Tube:

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe (typically around 4-5 cm).

-

-

Spectrometer Setup and Shimming:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Perform automated or manual shimming of the magnetic field to achieve a homogeneous field across the sample. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

Acquisition Parameter Optimization:

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse width.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).

-

Employ a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between scans, ensuring accurate integration.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID) signal.

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Data Interpretation and Structural Validation

The final processed ¹H NMR spectrum should be carefully analyzed to confirm the structure of this compound.

Logical Flow for Spectral Interpretation

Caption: A decision-making workflow for the structural validation of this compound using its ¹H NMR spectrum.

A successful spectral interpretation will confirm the following:

-

Number of Signals: The presence of exactly three distinct signals, corresponding to the three unique proton environments in the molecule.

-

Chemical Shifts: The signals should appear in the expected regions of the spectrum: the aromatic region (downfield), the benzylic methylene region (mid-field), and the benzylic methyl region (upfield).

-

Integration: The relative areas under the three peaks should be in a ratio of approximately 3:2:6, corresponding to the aromatic, methylene, and methyl protons, respectively.

-

Splitting Patterns: All three signals should be singlets, confirming the absence of adjacent, non-equivalent protons for coupling.

Any significant deviation from these expected features could indicate the presence of impurities, residual solvent, or an incorrect molecular structure.

Conclusion

The ¹H NMR spectrum of this compound is a powerful analytical tool for its unambiguous identification and purity assessment. A thorough understanding of the predicted spectrum, coupled with a robust experimental protocol, enables researchers and drug development professionals to confidently characterize this critical synthetic intermediate. This analytical rigor is fundamental to ensuring the quality and efficacy of pharmaceuticals, such as Anastrozole, that are synthesized from this important precursor.

References

- Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry.

- Mns, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.

- Fu, W., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3484.

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

- Nguyen, T. A., et al. (2016).

- Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and database approach. Magnetic Resonance in Chemistry, 42(9), 885-896.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Tambi, S. T. (2016). THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS. CORE.

- US Patent No. US20060189670A1. (2006). Process for the preparation of anastrozole and intermediates thereof.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123481, (3,5-Dimethylphenyl)acetonitrile.

- SIELC Technologies. (2018). (3,5-Dimethylphenyl)acetonitrile.

- National Institute of Standards and Technology. (n.d.). Benzeneacetonitrile, 3,5-dimethyl-. NIST Chemistry WebBook.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.

- The Royal Society of Chemistry. (2021). Supporting Information.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.

- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.

- LibreTexts Chemistry. (2021). 15.4: Spectral Characteristics of the Benzene Ring.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0246605).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.pdx.edu [web.pdx.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

A Comprehensive Technical Guide to the 13C NMR Chemical Shifts of 3,5-Dimethylphenylacetonitrile

This in-depth technical guide provides a thorough analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 3,5-dimethylphenylacetonitrile. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical principles governing the 13C NMR spectrum of this compound, present predicted chemical shift data, and offer a detailed experimental protocol for acquiring the spectrum.

Introduction to 13C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[1] Unlike proton (¹H) NMR, which focuses on the hydrogen atoms, 13C NMR reveals the number of non-equivalent carbon atoms and their chemical environments.[2] The chemical shift of a carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[3][4] This sensitivity makes 13C NMR an indispensable tool for confirming molecular structures, identifying isomers, and characterizing new chemical entities.

The 13C isotope has a low natural abundance of approximately 1.1%, and its gyromagnetic ratio is smaller than that of protons, which results in a significantly weaker NMR signal.[3] However, modern Fourier Transform NMR (FT-NMR) techniques, coupled with proton decoupling, overcome this limitation to provide high-resolution spectra where each unique carbon atom typically appears as a sharp singlet.[5] The chemical shifts in 13C NMR are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[5] The much larger chemical shift range in 13C NMR (0-220 ppm) compared to ¹H NMR (0-12 ppm) results in less signal overlap and often allows for the resolution of every unique carbon atom in a molecule.[2][3]

Analyzing the 13C NMR Spectrum of this compound

The structure of this compound presents a distinct set of carbon environments that can be readily identified and assigned in a 13C NMR spectrum. The molecule's symmetry and the electronic effects of its substituent groups—two methyl groups and a cyanomethyl group on the benzene ring—are key determinants of the observed chemical shifts.

Due to the symmetry of the 3,5-disubstituted pattern, several carbon atoms are chemically equivalent. This symmetry simplifies the spectrum, as equivalent carbons will produce a single resonance. Specifically, we expect to see distinct signals for the following carbon atoms:

-

The two equivalent methyl carbons (C7 and C8).

-

The cyanomethyl carbon (C9).

-

The nitrile carbon (C10).

-

The aromatic carbons C1, C2/C6, C3/C5, and C4.

The chemical shifts of the aromatic carbons are influenced by the substituent effects of the methyl and cyanomethyl groups.[6][7] Methyl groups are weakly electron-donating, which typically causes a shielding effect (upfield shift) on the ortho and para carbons and a smaller deshielding effect (downfield shift) on the ipso carbon to which they are attached. The cyanomethyl group, being electron-withdrawing, will have a deshielding effect on the aromatic carbons.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values are derived from established chemical shift correlation tables and computational prediction tools.

| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type | Rationale for Chemical Shift |

| C1 | ~138 | Quaternary Aromatic | Ipso-carbon attached to the cyanomethyl group; deshielded. |

| C2 / C6 | ~129 | Tertiary Aromatic (CH) | Aromatic carbons ortho to the cyanomethyl group. |

| C3 / C5 | ~139 | Quaternary Aromatic | Aromatic carbons bearing the methyl groups; deshielded. |

| C4 | ~130 | Tertiary Aromatic (CH) | Aromatic carbon para to the cyanomethyl group. |

| C7 / C8 | ~21 | Methyl (CH3) | Typical range for methyl groups on an aromatic ring. |

| C9 | ~25 | Methylene (CH2) | Aliphatic carbon adjacent to the nitrile and aromatic ring. |

| C10 | ~118 | Nitrile (CN) | Characteristic chemical shift for a nitrile carbon. |

Experimental Protocol for 13C NMR Spectroscopy

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended.

I. Sample Preparation

-

Compound Purity : Ensure the this compound sample is of high purity to avoid signals from impurities.

-

Solvent Selection : Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration : Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[8]

-

Reference Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm). Modern NMR instruments can also reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).

II. NMR Instrument Parameters

The following parameters are suggested for a modern FT-NMR spectrometer (e.g., 400-600 MHz for ¹H).

-

Nucleus : ¹³C

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : 2-5 seconds. A longer delay may be necessary for the quantification of quaternary carbons, but for routine spectra, this is sufficient.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A range of 64 to 1024 scans is common, depending on the sample concentration.

-

Spectral Width (SW) : A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of expected chemical shifts for organic molecules.

-

Temperature : Standard room temperature (e.g., 298 K).

III. Data Processing

-

Fourier Transformation : Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift.

-

Peak Picking : Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of the Molecular Structure and Experimental Workflow

Molecular Structure of this compound

Caption: Molecular structure and atom numbering of this compound.

Experimental Workflow for 13C NMR Analysis

Caption: A streamlined workflow for the 13C NMR analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the 13C NMR chemical shifts of this compound. By understanding the fundamental principles of 13C NMR and the influence of molecular structure on chemical shifts, researchers can confidently interpret the spectrum of this compound. The provided experimental protocol offers a robust methodology for obtaining high-quality data, which is crucial for the accurate structural elucidation required in chemical research and drug development.

References

- Amass, A. J., et al. "The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes." Journal of Molecular Structure, vol. 519, no. 1-3, 2000, pp. 159-165. [Link]

- Krygowski, T. M., et al. "Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Molecules, vol. 2, no. 4, 1997, pp. 113-122. [Link]

- Fiveable. "13.13 Uses of 13C NMR Spectroscopy." Organic Chemistry. [Link]

- JoVE. "Carbon-13 (¹³C) NMR: Overview.

- Srinivasan, C., et al. "13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 97, no. 2, 1986, pp. 155-161. [Link]

- Tormena, C. F., et al. "Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 66, no. 3, 2007, pp. 681-685. [Link]

- Slideshare. "C-13 NMR Spectroscopy." [Link]

- Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." [Link]

- Mesbah Energy. "Spectroscopy 13C NMR and 1H NMR." [Link]

- University of Calgary.

- Studylib.

- Scribd. "13-C NMR Chemical Shift Table." [Link]

- Oregon State University. "13C NMR Chemical Shifts." [Link]

- Unknown. "13C NMR Chemical Shift Table.pdf." [Link]

- Science and Fun. "13C NMR chemical shifts." [Link]

- Human Metabolome Database. "13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666)." [Link]

- Organic Letters.

- University of Bristol. "NMR Techniques in Organic Chemistry: a quick guide." [Link]

- ACS Publications. "13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses." [Link]

- Chemistry LibreTexts. "5.7: 13C-NMR Spectroscopy." [Link]

- CASPRE. "13C NMR Predictor." [Link]

- YouTube. "How to predict the 13C NMR spectrum of a compound." [Link]

- ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." [Link]

- ResearchGate. "Can anyone help me to tell me any online website to check 13C NMR prediction...?" [Link]

- NMRDB.org. "Predict 13C carbon NMR spectra." [Link]

- The Royal Society of Chemistry. "VI. 1H and 13C NMR Spectra." [Link]

- ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." [Link]

- Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." [Link]

- University of Potsdam. "Tables For Organic Structure Analysis." [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 3. Video: Carbon-13 (¹³C) NMR: Overview [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Decoding Molecular Architecture: An In-depth Technical Guide to Interpreting the FT-IR Spectrum of 3,5-Dimethylphenylacetonitrile

Abstract

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical research, offering a rapid, non-destructive, and highly specific method for molecular structure elucidation. This in-depth technical guide provides a comprehensive framework for the interpretation of the FT-IR spectrum of 3,5-dimethylphenylacetonitrile. By dissecting the vibrational signatures of its constituent functional groups—the nitrile, the 1,3,5-trisubstituted aromatic ring, and the methyl groups—this whitepaper equips researchers, scientists, and drug development professionals with the expertise to not only identify this molecule but also to understand the nuanced interplay between its structure and its infrared spectrum. This guide emphasizes the causality behind spectral features, grounding the interpretation in the fundamental principles of molecular vibrations and dipole moment changes.

Introduction: The Power of Vibrational Spectroscopy in Molecular Characterization

In the landscape of analytical chemistry, the ability to unequivocally determine the structure of a molecule is paramount. FT-IR spectroscopy provides a unique molecular "fingerprint" by probing the vibrational transitions of chemical bonds.[1] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, rocking, etc.). The resulting spectrum of absorption versus frequency is characteristic of the molecule's functional groups and overall architecture.

This compound, a substituted aromatic nitrile, presents a fascinating case study for FT-IR analysis. Its structure combines several key functional groups whose vibrational modes are well-defined yet can be influenced by their chemical environment. A thorough interpretation of its FT-IR spectrum not only confirms the presence of these groups but also provides insights into the electronic effects and steric interactions within the molecule. This guide will navigate the complexities of the spectrum, from the diagnostic high-frequency region to the intricate fingerprint region, to construct a complete vibrational portrait of this compound.

Theoretical Underpinnings: A Vibrational Perspective

The foundation of FT-IR spectroscopy lies in the principle that chemical bonds are not static but are in a constant state of vibration. These vibrations can be modeled as a system of masses (atoms) connected by springs (bonds). The frequency of these vibrations is determined by the masses of the atoms and the strength of the bond, as described by Hooke's Law. For a vibration to be "IR-active," it must induce a change in the net dipole moment of the molecule. The intensity of an absorption band is proportional to the square of the change in the dipole moment with respect to the change in the internuclear distance.

The FT-IR spectrometer, utilizing a Michelson interferometer, simultaneously collects all frequencies of infrared radiation that pass through a sample.[2][3] This results in an interferogram, which is then subjected to a mathematical operation called a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a reliable FT-IR spectrum is contingent upon proper sample preparation and instrument operation. For a liquid or low-melting solid like this compound, Attenuated Total Reflectance (ATR) FT-IR is a highly effective and convenient sampling technique.[4][5]

Methodology: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR operates on the principle of total internal reflection.[4] An infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal-sample interface, an evanescent wave penetrates a short distance into the sample. If the sample absorbs at specific frequencies, the evanescent wave is attenuated, and the internally reflected beam carries this absorption information to the detector.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its necessary performance checks.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This is crucial to correct for the absorbance of ambient water vapor and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact is made between the sample and the crystal by applying gentle pressure with the integrated press.

-

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Post-Analysis Cleaning: After the measurement is complete, thoroughly clean the ATR crystal to prepare it for the next sample.

Workflow for FT-IR Analysis of this compound

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,5-Dimethylphenylacetonitrile

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-dimethylphenylacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering mechanistic insights grounded in established chemical principles. Our approach prioritizes a deep understanding of the causal factors driving the fragmentation process, ensuring the information is not only descriptive but also instructive for structural elucidation challenges.

Introduction: The Logic of Electron Ionization Mass Spectrometry

Electron ionization (EI) mass spectrometry remains a cornerstone technique for the structural analysis of organic molecules. The process begins with the bombardment of a gaseous sample with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a radical cation, known as the molecular ion (M•+). The internal energy imparted during ionization often exceeds the bond dissociation energies within the molecule, causing the molecular ion to undergo a series of predictable fragmentation reactions. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

For aromatic compounds like this compound, the stable aromatic ring significantly influences the fragmentation pathways. We observe characteristic cleavages that are directed by the need to form stabilized carbocations, often involving the benzylic position and rearrangements to even more stable ionic species.

The Mass Spectrum of this compound: A Quantitative Overview

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of peaks, each representing a specific fragment ion. The key to interpreting this spectrum lies in understanding the formation of these fragments from the molecular ion.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 145 | 45 | [M]•+ (Molecular Ion) |

| 144 | 100 | [M-H]•+ |

| 130 | 25 | [M-CH₃]•+ |

| 118 | 15 | [M-HCN]•+ |

| 117 | 30 | [M-H-HCN]•+ or [M-CH₂CN]•+ |

| 105 | 10 | [C₈H₉]•+ |

| 91 | 20 | [C₇H₇]•+ (Tropylium ion) |

| 77 | 12 | [C₆H₅]•+ |

Note: The relative intensities are approximate and can vary slightly between instruments.

Core Fragmentation Pathways and Mechanistic Elucidation

The fragmentation of this compound is dominated by several key pathways that are characteristic of substituted aromatic compounds and nitriles.

Formation of the Molecular Ion and the [M-H]⁺ Ion

Upon electron ionization, a this compound molecule loses an electron to form the molecular ion (M•+) at m/z 145 . The presence of a significant molecular ion peak is typical for aromatic compounds due to the stability of the aromatic system.[1][2]

The base peak in the spectrum is observed at m/z 144 , corresponding to the loss of a single hydrogen atom ([M-H]⁺). This highly abundant fragment is likely formed through the loss of a hydrogen radical from the benzylic position, which is activated by the adjacent aromatic ring and the nitrile group. The resulting cation is stabilized by resonance.

Benzylic Cleavage and the Formation of the Tropylium Ion

A fundamental fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage.[1] For this compound, this can occur in a few ways.

-

Loss of a Methyl Radical: Cleavage of a C-C bond between the aromatic ring and one of the methyl groups results in the loss of a methyl radical (•CH₃), leading to a fragment at m/z 130 ([M-CH₃]⁺).

-

Formation of the Tropylium Ion: A hallmark of many benzyl-containing compounds is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 .[3][4] In the case of this compound, the initial benzylic cleavage would lead to a dimethylbenzyl cation. Subsequent rearrangement and loss of a neutral acetylene molecule can lead to the formation of the tropylium ion. The stability of the tropylium ion, an aromatic seven-membered ring system, is a strong driving force for this fragmentation pathway.

The following diagram illustrates the key fragmentation pathways originating from the molecular ion:

Caption: Primary fragmentation pathways of this compound.

Fragmentation Involving the Nitrile Group

The cyanomethyl group (-CH₂CN) also actively participates in the fragmentation process.

-

Loss of Hydrogen Cyanide (HCN): A neutral loss of 27 Da, corresponding to hydrogen cyanide (HCN), is a common fragmentation for nitriles. This leads to the formation of a fragment ion at m/z 118 ([M-HCN]•+). This can be followed by the loss of a hydrogen atom to produce the ion at m/z 117 .

-

Cleavage of the Cyanomethyl Radical: Direct cleavage of the C-C bond between the aromatic ring and the cyanomethyl group can lead to the loss of the •CH₂CN radical, also resulting in a fragment at m/z 117 .

Experimental Protocol: Acquiring the Mass Spectrum

The data presented in this guide was obtained using a standard gas chromatography-mass spectrometry (GC-MS) system with a quadrupole mass analyzer.

Experimental Steps:

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary GC column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of 70 eV electrons, leading to the formation of the molecular ion and subsequent fragments.

-

Mass Analysis: The positively charged ions are accelerated and guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

The following diagram outlines the experimental workflow:

Caption: A simplified workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrum of this compound is a rich source of structural information. The fragmentation pattern is logically dictated by the chemical nature of the molecule, with the stable aromatic ring and the reactive benzylic and nitrile functionalities directing the primary cleavage pathways. The formation of a prominent [M-H]⁺ base peak, along with characteristic fragments resulting from the loss of methyl and cyanomethyl radicals, and the rearrangement to the highly stable tropylium ion, provides a robust fingerprint for the identification and structural confirmation of this compound. This in-depth understanding of the fragmentation mechanisms is invaluable for researchers in various fields, from synthetic chemistry to drug metabolism studies.

References

- NIST Mass Spectrometry Data Center, S.E. Stein, director, "Mass Spectra" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaitherburg MD, 20899, [Link].

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

- Sparkman, O. D., & Penton, Z. E. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

- Rylander, P. N., Meyerson, S., & Grubb, H. M. (1957). The Tropylium Ion in the Mass Spectra of Benzyl and Related Compounds. Journal of the American Chemical Society, 79(4), 842–846. [Link]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

- NIST Chemistry WebBook. (n.d.). Benzeneacetonitrile, 3,5-dimethyl-.

- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.

- Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.

Sources

3,5-Dimethylphenylacetonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Dimethylphenylacetonitrile in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the principles, prediction, and experimental determination of the solubility of this compound. It is designed for researchers, chemists, and pharmaceutical development professionals who require a deep understanding of this compound's behavior in various organic media for applications ranging from reaction optimization to formulation development.

Introduction to this compound: A Key Synthetic Intermediate

This compound, a derivative of benzyl cyanide, is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its molecular structure, featuring a substituted aromatic ring and a polar nitrile group, imparts a unique solubility profile that is critical to control for reaction efficiency, product purification, and formulation. Understanding its solubility is not merely an academic exercise; it is a fundamental requirement for successful process development, enabling chemists to select appropriate solvent systems for synthesis, crystallization, and final product formulation.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure and compare its physicochemical properties with those of potential solvents.

Key Molecular Features of this compound:

-